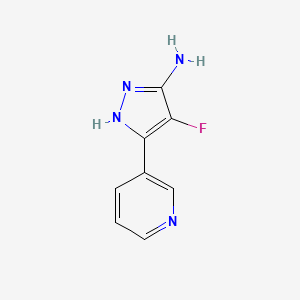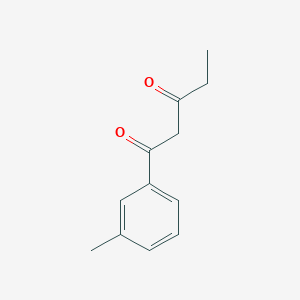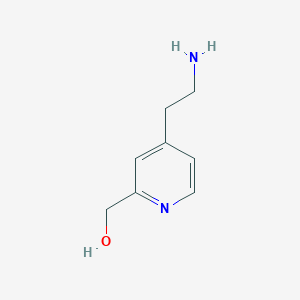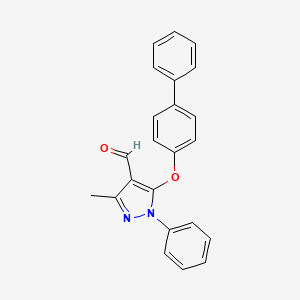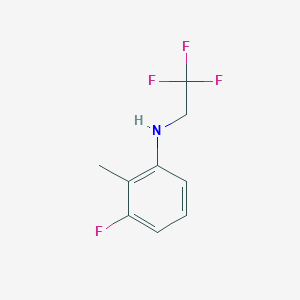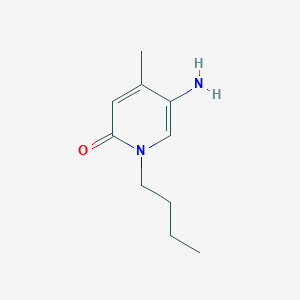![molecular formula C10H12N2O2 B13072002 Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the reaction of a pyrrole derivative with an aldehyde under specific conditions to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by specific reagents and conditions that promote the desired transformation of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in reduced forms of the pyrrolopyridine structure.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted pyrrolopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate can be compared with other similar compounds in the pyrrolopyridine family:
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to diverse chemical and biological properties.
Pyrroloindoles: These compounds have a similar fused ring structure but include an indole moiety.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
JXTRYABTOFLCJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(CCN2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


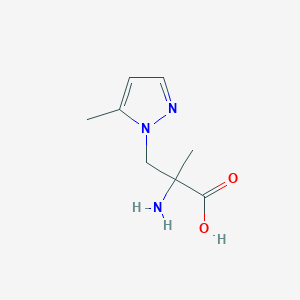
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
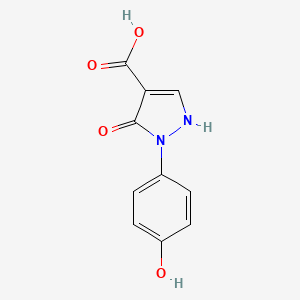
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
